Potassium Channel Activator 1

Description

Structure

3D Structure

Properties

IUPAC Name |

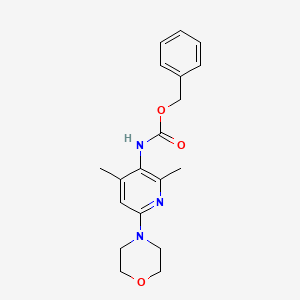

benzyl N-(2,4-dimethyl-6-morpholin-4-ylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-14-12-17(22-8-10-24-11-9-22)20-15(2)18(14)21-19(23)25-13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEMILXLUFFLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1NC(=O)OCC2=CC=CC=C2)C)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KATP Channel Openers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms by which ATP-sensitive potassium (KATP) channel openers exert their physiological effects. It covers the fundamental structure and function of KATP channels, the molecular interactions of various openers, their downstream signaling pathways in key tissues, and detailed experimental protocols for their study.

Core Concepts: The KATP Channel

ATP-sensitive potassium (KATP) channels are hetero-octameric protein complexes that couple the metabolic state of a cell to its electrical excitability.[1][2][3] These channels are composed of two distinct subunits:

-

Pore-forming inwardly rectifying potassium (Kir6.x) subunits: Four Kir6.x subunits (Kir6.1 or Kir6.2) form the central pore through which potassium ions flow.[2][4]

-

Regulatory sulfonylurea receptor (SURx) subunits: Four SURx subunits (SUR1, SUR2A, or SUR2B) surround the pore and confer sensitivity to nucleotides and pharmacological agents, including KATP channel openers and blockers.[2][4]

The activity of KATP channels is primarily regulated by the intracellular ratio of ATP to ADP. ATP binding to the Kir6.x subunit induces a conformational change that closes the channel, while the binding of Mg-ADP to the SURx subunit promotes channel opening.[5] This mechanism allows KATP channels to act as cellular energy sensors.

Mechanism of Action of KATP Channel Openers

KATP channel openers are a chemically diverse group of molecules that bind to the SURx subunit of the channel, stabilizing its open conformation.[6][7] This leads to an increase in potassium efflux from the cell, resulting in hyperpolarization of the cell membrane.[6] The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent physiological responses.

The binding of KATP channel openers to the SUR subunit is a complex process that is often dependent on the presence of intracellular nucleotides.[7] For many openers, ATP is required for high-affinity binding, suggesting that the nucleotide induces a conformational state of the SUR subunit that is favorable for opener interaction.[7]

Molecular Binding Sites

The binding sites for KATP channel openers are located within the transmembrane domains (TMDs) of the SUR subunit. The specific residues involved in binding vary depending on the chemical class of the opener and the SUR isoform.

-

Diazoxide (B193173): This opener primarily acts on SUR1-containing channels.[2][6] Mutagenesis studies suggest that the binding site for diazoxide involves transmembrane helices 8-11 of the SUR1 subunit.[8] The Walker A motif of the first nucleotide-binding domain (NBD1) of SUR1 is also essential for diazoxide-mediated channel activation.[9]

-

Pinacidil (B1677893) and other cyanoguanidines: These openers, along with cromakalim (B1669624) and other benzopyrans, are more selective for SUR2-containing channels.[6] Cryo-electron microscopy studies have identified a "KATP channel opener-binding site" (KCOS) within the TMDs of SUR2, encompassed by helices TM10, TM11, TM12, TM14, and TM17.[10] Specific residues within this pocket, such as H576 and D1008 in SUR2B, are crucial for the binding of the pinacidil analog P1075.[10] Furthermore, amino acid differences in TM17 between SUR1 and SUR2 contribute to the subtype selectivity of these openers.[10][11]

-

Nicorandil (B1678753): This opener shows a preference for SUR2B-containing channels.[12] Its mechanism of action is also dependent on intracellular nucleotides.

Quantitative Data on KATP Channel Openers

The potency and efficacy of KATP channel openers can be quantified by their binding affinity (Ki) and their half-maximal effective concentration (EC50) for channel activation. These values are influenced by the specific SUR and Kir subunits composing the channel, as well as the experimental conditions.

| KATP Channel Opener | Channel Subtype | Ki (nM) | EC50 (µM) | Reference(s) |

| Diazoxide | Kir6.2/SUR1 | - | ~30-100 | [13] |

| Pinacidil | Kir6.2/SUR2A | 16 | ~10-11 | [14][15] |

| Kir6.2/SUR2B | 9 | ~2 | [12][14] | |

| Nicorandil | Kir6.2/SUR2A | - | >500 | [12] |

| Kir6.2/SUR2B | - | ~10 | [12] | |

| Cromakalim | Kir6.2/SUR2A | - | - | [13] |

| Kir6.2/SUR2B | - | - | [16] | |

| P1075 | Kir6.2/SUR2A | 16 | ~0.05 | [14] |

| Kir6.2/SUR2B | 9 | ~0.05 | [14] | |

| Levcromakalim | Kir6.2/SUR2B | - | 0.534 | [17] |

Note: Ki and EC50 values can vary depending on the experimental system and conditions. This table provides representative values for comparison.

Signaling Pathways and Physiological Effects

The opening of KATP channels by pharmacological agents has profound effects on various tissues, primarily by modulating cellular excitability.

Pancreatic Beta-Cells

In pancreatic beta-cells, KATP channels (Kir6.2/SUR1) play a pivotal role in regulating insulin (B600854) secretion.

References

- 1. ATP sensitive potassium channel openers: a new class of ocular hypotensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. How ATP Inhibits the Open KATP Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium channel openers require ATP to bind to and act through sulfonylurea receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The essential role of the Walker A motifs of SUR1 in K‐ATP channel activation by Mg‐ADP and diazoxide | The EMBO Journal [link.springer.com]

- 10. Structural identification of vasodilator binding sites on the SUR2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of putative activators of K+ channels in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction of a novel dihydropyridine K+ channel opener, A-312110, with recombinant sulphonylurea receptors and KATP channels: comparison with the cyanoguanidine P1075 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | CL-705G: a novel chemical Kir6.2-specific KATP channel opener [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

A Technical Guide to the Discovery and Synthesis of Novel BK Channel Activators

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel activators of the large-conductance Ca2+- and voltage-activated potassium (BK) channels. BK channels are critical regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release, making them a significant therapeutic target for a range of pathologies including stroke, epilepsy, overactive bladder, and certain neurodegenerative disorders.[1][2][3] This guide details the methodologies for identifying and characterizing new chemical entities that modulate BK channel activity, with a focus on synthetic strategies and robust experimental protocols.

Introduction to BK Channels as a Therapeutic Target

Large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels, are ubiquitously expressed and play a pivotal role in cellular physiology by coupling intracellular calcium levels and membrane potential to potassium efflux.[3][4] This efflux leads to membrane hyperpolarization, which in turn reduces cell excitability.[3] The activation of BK channels is a key negative feedback mechanism that regulates processes such as smooth muscle contraction, neuronal firing patterns, and the release of neurotransmitters.[3][5] Consequently, the development of small-molecule activators (openers) of BK channels holds significant therapeutic promise for conditions characterized by cellular hyperexcitability.[2][6]

The structure of the BK channel consists of a tetramer of alpha subunits (Slo1), which form the pore, voltage sensor, and calcium-binding domains.[4][7] This core structure can be associated with auxiliary beta (β1-β4) and gamma (γ) subunits, which modulate the channel's gating properties and pharmacology.[8] The therapeutic potential of BK channel activators is being explored for various conditions, including:

-

Neurological Disorders: Stroke, epilepsy, and Fragile X syndrome.[9][10][11]

-

Urological Conditions: Overactive bladder and urinary incontinence.[6][12]

-

Cardiovascular Diseases: Hypertension and erectile dysfunction.[2][3]

Despite promising preclinical data, the clinical development of BK channel activators has been challenging, with several candidates being discontinued.[9] This underscores the need for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic properties.

Discovery Strategies for Novel BK Channel Activators

The identification of new BK channel activators primarily relies on high-throughput screening (HTS) of large compound libraries, followed by detailed structure-activity relationship (SAR) studies.

High-Throughput Screening (HTS)

HTS campaigns are essential for identifying initial "hit" compounds. A common and robust method for HTS of potassium channels is the fluorescence-based thallium flux assay.[1]

Principle of the Thallium Flux Assay:

This assay leverages the permeability of BK channels to thallium ions (Tl⁺). Cells expressing BK channels are loaded with a Tl⁺-sensitive fluorescent dye. When the channels open, Tl⁺ enters the cell, leading to an increase in fluorescence. Activators of BK channels will enhance this signal.[1]

A typical HTS workflow for identifying BK channel modulators is depicted below.

Structure-Activity Relationship (SAR) Studies

Following the identification of hit compounds, SAR studies are conducted to optimize their potency, selectivity, and drug-like properties. This involves the synthesis of analogues and their evaluation in functional assays. For example, in the GoSlo-SR family of compounds, it was found that increasing the hydrophobicity of a specific ring structure enhanced the efficacy of the activators.[13]

Synthesis of Novel BK Channel Activators

A variety of chemical scaffolds have been developed as BK channel activators. This section details the synthesis of representative examples.

GoSlo-SR Family of Compounds

The GoSlo-SR family of anthraquinone (B42736) analogues are potent BK channel openers.[14][15] Their synthesis is typically achieved through a microwave-assisted Ullmann coupling reaction.[8][15]

A generalized synthetic scheme for the GoSlo-SR family is illustrated below.

BMS-204352 (MaxiPost) and Derivatives

BMS-204352 is a fluoro-oxindole derivative that was advanced to clinical trials.[9][16] The synthesis of 3-aryl-3-fluorooxindoles can be efficiently achieved in two steps.[16][17]

The synthetic pathway for BMS-204352 is outlined below.

A more detailed synthetic scheme for BMS-204352 involves the initial reaction of 3-(trifluoromethyl)aniline (B124266) with (Boc)2O, followed by cyclization with diethyl oxalate (B1200264) to form the isatin core.[18] The racemic product can then be resolved by chiral HPLC to isolate the active enantiomer.[16]

Benzofuroindole Analogues

Benzofuroindole derivatives have been identified as potent BK channel openers.[19][20] The design of these compounds was based on pharmacophore models derived from known activators.[19]

Experimental Evaluation of Novel BK Channel Activators

The functional characterization of novel BK channel activators is crucial for determining their potency, efficacy, and mechanism of action. Electrophysiological techniques, particularly the patch-clamp method, are the gold standard for these studies.[21][22]

Electrophysiology: The Patch-Clamp Technique

The patch-clamp technique allows for the direct measurement of ion channel activity in cell membranes.[5] Both whole-cell and single-channel recordings can be performed to characterize the effects of novel compounds on BK channels.

Experimental Workflow for Patch-Clamp Analysis:

Data Presentation and Analysis

The effects of BK channel activators are typically quantified by measuring the shift in the voltage-dependence of channel activation (G-V curve) and determining the half-maximal effective concentration (EC50).

Table 1: Quantitative Data for Selected BK Channel Activators

| Compound Family | Compound | EC50 | Efficacy (ΔV1/2 at a given concentration) | Reference |

| GoSlo-SR | GoSlo-SR-5-6 | 2.4 µM | -107 ± 7 mV at 10 µM | [13] |

| GoSlo-SR-5-44 | 2.3 µM | -142 ± 8 mV at 10 µM | [13] | |

| GoSlo-SR-5-69 | 251 nM | > -100 mV at 1 µM | [15][23] | |

| Benzimidazolone | NS1619 | ~10-30 µM | -21.6 ± 3.9 mV at 10 µM | [3][22] |

| Fluorooxindole | BMS-204352 | - | - | [16][17] |

| Sulfonamide | BK-20 | pAC50 = 4.64 | - | [24][25] |

| Dehydroabietic Acid Derivative | Cym04 | - | -36.0 ± 2.6 mV at 10 µM | [22] |

Detailed Experimental Protocols

High-Throughput Thallium Flux Assay

Objective: To screen compound libraries for BK channel activating properties.

Materials:

-

HEK293 cells stably expressing the human BK channel α-subunit (hSlo1).[1]

-

384-well microplates.

-

Tl⁺-sensitive fluorescent dye (e.g., FluxOR™).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Stimulus Buffer: Assay Buffer containing a sub-maximal concentration of a known BK channel opener (e.g., 10 µM NS1619) and thallium sulfate.[1]

-

Test compounds dissolved in DMSO.

-

Positive control (e.g., a known potent BK channel activator).

-

Negative control (vehicle, e.g., DMSO).

Procedure:

-

Cell Plating: Seed HEK293-hSlo1 cells into 384-well plates to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C, 5% CO₂.[1]

-

Dye Loading: Wash cells with Assay Buffer and incubate with the Tl⁺-sensitive dye according to the manufacturer's instructions.

-

Compound Addition: Add test compounds, positive control, and negative control to the wells.

-

Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence.

-

Stimulation: Add Stimulus Buffer to all wells to initiate Tl⁺ influx.

-

Kinetic Reading: Immediately begin kinetic fluorescence readings for a defined period.

-

Data Analysis: Calculate the rate of fluorescence increase for each well. Normalize the data to the vehicle control and the maximal response induced by the positive control.[1]

Patch-Clamp Electrophysiology (Inside-Out Configuration)

Objective: To characterize the effect of a novel compound on the biophysical properties of single BK channels.

Materials:

-

HEK293 or CHO cells expressing the BK channel of interest.[21][22]

-

Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1440A).[24]

-

Borosilicate glass capillaries for pipette fabrication.

-

Micromanipulator.

-

Perfusion system for solution exchange.

-

Pipette (External) Solution (in mM): 140 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES; pH 7.4 with KOH.[22]

-

Bath (Internal) Solution (in mM): 140 KCl, 10 HEPES, and a Ca²⁺ buffer (e.g., EGTA or HEDTA) to achieve a desired free [Ca²⁺]i (e.g., 100 nM).[13][22] Free Ca²⁺ concentration can be calculated using software like Chelator.[13]

-

Test compound dissolved in the internal solution.

Procedure:

-

Pipette Preparation: Pull and fire-polish borosilicate capillaries to a resistance of 1-3 MΩ for macropatch or ~10 MΩ for single-channel recordings.[22] Fill the pipette with the external solution.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).[5]

-

Excision: Retract the pipette from the cell to excise a patch of membrane in the inside-out configuration. The intracellular face of the membrane is now exposed to the bath solution.[5][13]

-

Voltage Protocol: Apply a series of voltage steps (e.g., from -150 mV to +150 mV) to elicit channel activity. A holding potential of -60 mV is often used.[13]

-

Control Recording: Record channel activity in the absence of the test compound.

-

Compound Application: Perfuse the bath with the internal solution containing the test compound at various concentrations.

-

Data Acquisition: Record channel activity at each compound concentration.

-

Data Analysis:

-

Generate G-V curves by plotting the normalized tail current amplitude against the test potential and fitting with a Boltzmann function.[22]

-

Determine the shift in the half-activation voltage (ΔV1/2) induced by the compound.

-

Construct concentration-response curves to determine the EC50 value.

-

For single-channel recordings, analyze open probability (Po) and dwell times.

-

Signaling Pathways and Mechanism of Action

BK channel activators can exert their effects through various mechanisms, including direct interaction with the channel protein or modulation of its interaction with regulatory subunits. The activation of BK channels is allosterically regulated by voltage sensor domain (VSD) activation and Ca²⁺ binding to the cytosolic domain (CSD).[7]

Some activators, like Cym04 and NS1619, are thought to act by functionally interacting with the S6/RCK linker, which connects the pore-forming S6 segment to the cytosolic RCK1 domain.[22] This interaction may mimic a shortening of this linker, which is known to enhance channel activity.[26] Other compounds may have different binding sites and mechanisms of action.

Conclusion

The discovery and development of novel BK channel activators remain a promising area of research with significant therapeutic potential. This guide has provided a comprehensive overview of the key strategies and methodologies employed in this field, from initial high-throughput screening to detailed synthetic and electrophysiological characterization. The continued application of these techniques, coupled with a deeper understanding of the structure and function of the BK channel, will be crucial for the successful development of the next generation of BK channel-targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Frontiers | BK channel activators and their therapeutic perspectives [frontiersin.org]

- 4. A BK (Slo1) channel journey from molecule to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rupress.org [rupress.org]

- 8. tandfonline.com [tandfonline.com]

- 9. BK channel modulators: a comprehensive overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BK Channel Openers: A New Drug for Fragile X Is Ready for Clinical Trials • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 11. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation mechanism and novel binding sites of the BKCa channel activator CTIBD | Life Science Alliance [life-science-alliance.org]

- 13. physoc.org [physoc.org]

- 14. Structure-activity relationships of a novel group of large-conductance Ca(2+)-activated K(+) (BK) channel modulators: the GoSlo-SR family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of GoSlo-SR-5-69, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The synthesis and characterization of BMS-204352 (MaxiPost) and related 3-fluorooxindoles as openers of maxi-K potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Portico [access.portico.org]

- 19. researchgate.net [researchgate.net]

- 20. Benzofuroindole analogues as potent BK(Ca) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. pnas.org [pnas.org]

- 23. researchgate.net [researchgate.net]

- 24. Discovery of Novel Activators of Large-Conductance Calcium-Activated Potassium Channels for the Treatment of Cerebellar Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of Novel Activators of Large-Conductance Calcium-Activated Potassium Channels for the Treatment of Cerebellar Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Molecular mechanism of pharmacological activation of BK channels - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KCNQ Channel Activators in Neuronal Excitability: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated potassium channels of the KCNQ (or Kv7) family are critical regulators of neuronal excitability. The low-threshold, non-inactivating potassium current they generate, known as the M-current, acts as a powerful brake on repetitive action potential firing and stabilizes the neuronal resting membrane potential. Consequently, KCNQ channels have emerged as promising therapeutic targets for a range of neurological and psychiatric disorders characterized by neuronal hyperexcitability, including epilepsy, neuropathic pain, and major depressive disorder. This technical guide provides an in-depth overview of the core principles of KCNQ channel function, the mechanism of action of KCNQ channel activators (openers), and their effects on neuronal excitability. It includes a summary of quantitative data for key activators, detailed experimental protocols for their characterization, and visual diagrams of associated signaling pathways and workflows to support further research and development in this field.

Introduction to KCNQ Channels and the M-Current

The KCNQ gene family consists of five members (KCNQ1-5) that encode the pore-forming α-subunits of Kv7 channels (Kv7.1-7.5).[1] While KCNQ1 is predominantly expressed in the heart and epithelial tissues, KCNQ2, KCNQ3, KCNQ4, and KCNQ5 are primarily found in the nervous system.[1][2] Neuronal KCNQ channels, particularly heteromers of KCNQ2 and KCNQ3 subunits, are the principal molecular correlates of the M-current.[2]

The M-current is a slowly activating and non-inactivating potassium current that is active at subthreshold membrane potentials (typically activating around -60 mV).[3][4] Its key role is to stabilize the membrane potential. When a neuron is depolarized, the M-current activates, allowing K+ ions to flow out of the cell. This outward current counteracts the depolarizing stimulus, making it more difficult to reach the action potential threshold and helping to repolarize the membrane after firing.[5] This function is crucial for controlling spike frequency adaptation, where neurons decrease their firing rate during a sustained stimulus.[6] Inhibition of the M-current leads to neuronal hyperexcitability, while its enhancement has a dampening effect.[7]

Mechanism of Action of KCNQ Channel Activators

KCNQ channel activators, also known as openers, are small molecules that enhance the activity of these channels, thereby increasing the M-current. Their primary mechanism involves a significant hyperpolarizing (leftward) shift in the voltage-dependence of channel activation.[8] This means the channels are more likely to be open at more negative membrane potentials, including the typical resting potential of a neuron.[9]

Prominent activators like retigabine (B32265) and flupirtine (B1215404) achieve this by binding to a specific tryptophan residue (W236 in KCNQ2, W265 in KCNQ3) located in the S5 transmembrane segment of the channel's pore domain.[5] This interaction stabilizes the open conformation of the channel.[9] By increasing the open probability of KCNQ channels at subthreshold potentials, these activators effectively increase the "brake" on neuronal firing, leading to membrane potential hyperpolarization and a reduction in action potential generation.[1][3]

Newer generations of activators, such as ICA-069673, may target the voltage-sensing domain (VSD) of the channel rather than the pore, but produce a similar functional outcome of stabilizing the open state.[10][11]

Quantitative Effects of Key KCNQ Activators

The effects of KCNQ channel activators can be quantified electrophysiologically. Key parameters include the half-maximal effective concentration (EC₅₀) for shifting the voltage of half-maximal activation (V₁/₂), the magnitude of the V₁/₂ shift, and the resulting impact on neuronal firing.

| Compound | Target(s) | EC₅₀ (V₁/₂ Shift) | Maximal V₁/₂ Shift | Effect on Neuronal Firing | Citations |

| Retigabine (Ezogabine) | KCNQ2/3, KCNQ2, KCNQ3, KCNQ4 | 1.9 µM (KCNQ2/3) | -33.1 mV (at 10 µM on KCNQ2/3) | 92% decrease in action potential firing in bullfrog sympathetic neurons. | [1][8] |

| KCNQ2 | 2.5 µM | -24.2 mV (at 10 µM) | [1] | ||

| KCNQ3 | 0.6 µM | -42.8 mV (at 10 µM) | [1] | ||

| KCNQ4 | 5.2 µM | -13.6 mV (at 10 µM) | [1] | ||

| Flupirtine | KCNQ2/3 | Not specified for V₁/₂ shift | -14.3 mV (at 3 µM on M-current) | Reduces spike frequency adaptation. | [6][9] |

| ICA-069673 | KCNQ2/3 selective | 0.69 µM | -25.5 mV (at 10 µM on native M-current) | Causes a 3-fold increase in the current required to evoke an action potential. | [12][13] |

| KCNQ7.2/7.3 | 0.52 µM (Iₘ enhancement) | Significantly limits repetitive action potential firing. | [12] |

Signaling Pathways and Experimental Workflows

KCNQ Channel Inhibition via Muscarinic Receptors

A classic pathway for inhibiting the M-current involves the activation of Gq-coupled receptors, such as the M1 muscarinic acetylcholine (B1216132) receptor. This pathway is a key mechanism by which neurotransmitters can increase neuronal excitability.

References

- 1. researchgate.net [researchgate.net]

- 2. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of KCNQ Channels Suppresses Spontaneous Activity in Dorsal Root Ganglion Neurons and Reduces Chronic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kcnq (Kv7) channels exhibit frequency-dependent responses via partial inductor-like gating dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Behavior of KCNQ Channels in Neural Plasticity and Motor Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional Control of KCNQ Channel Genes and the Regulation of Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Retigabine holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

The Ripple Effect: A Technical Guide to Cellular Signaling Under the Influence of Potassium Channel Activators

For Immediate Release

A Deep Dive into the Molecular Choreography Dictated by Potassium Channel Openers, Offering a Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the cellular signaling pathways significantly modulated by the activation of potassium (K⁺) channels. As crucial regulators of cellular excitability and function, the opening of these channels initiates a cascade of downstream events, profoundly impacting a multitude of physiological processes. This document serves as a detailed resource, summarizing key quantitative data, outlining experimental methodologies, and visually representing the intricate signaling networks through detailed diagrams.

Introduction: The Pivotal Role of Potassium Channels in Cellular Communication

Potassium channels, a diverse group of ion channels, are fundamental in setting the resting membrane potential and shaping the action potentials of excitable cells. Their activation, leading to the efflux of K⁺ ions, causes membrane hyperpolarization, a key event that triggers a wide array of signaling cascades. The pharmacological activation of these channels by specific openers has emerged as a promising therapeutic strategy for a range of conditions, including cardiovascular diseases, neurological disorders, and metabolic syndromes. Understanding the precise molecular consequences of this activation is paramount for the development of targeted and effective therapies.

This guide will systematically dissect the signaling pathways affected by the activation of five major families of potassium channels:

-

Large-conductance Ca²⁺-activated K⁺ (BK) channels

-

ATP-sensitive K⁺ (KATP) channels

-

Voltage-gated K⁺ (Kv7/KCNQ) channels

-

Two-pore-domain K⁺ (K2P) channels

-

Inwardly-rectifying K⁺ (Kir) channels

We will delve into the downstream effects on key signaling molecules and pathways, including Protein Kinase A (PKA), Protein Kinase C (PKC), Akt, Mitogen-Activated Protein Kinase (MAPK/ERK), cAMP response element-binding protein (CREB), and the phosphoinositide signaling pathway.

Large-Conductance Ca²⁺-activated K⁺ (BK) Channels: Orchestrating Cellular Excitability and Beyond

BK channels are unique in their dual activation by both membrane depolarization and intracellular calcium (Ca²⁺)[1][2]. Their activation plays a critical role in the negative feedback regulation of cellular excitability and intracellular Ca²⁺ levels[3].

Signaling Pathways Modulated by BK Channel Activators

Activation of BK channels by openers such as NS1619 has been shown to influence several key signaling pathways, notably the Akt and CREB pathways.

-

Akt/FoxO1 Pathway: In vascular smooth muscle cells, activation of BK channels has been demonstrated to ameliorate vascular calcification through the Akt/FoxO1 signaling pathway. The BK channel opener NS1619 was found to increase the phosphorylation of Akt and FoxO1[4].

-

CREB Pathway: In macrophages, inhibition of nuclear BK channels with paxilline (B40905) leads to an increase in CREB phosphorylation at Serine 133. This effect is mediated by Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and CaMKIV[5]. Furthermore, benzyl (B1604629) alcohol-induced sedation in Drosophila leads to an upregulation of the slo gene (encoding the BK channel) through a CREB-dependent mechanism, suggesting a role for BK channels in drug tolerance[6].

Quantitative Data on BK Channel Activator Effects

| Activator/Inhibitor | Cell Type | Target Pathway | Effect | Magnitude of Effect | Reference |

| NS1619 (20 µM) | Rat Vascular Smooth Muscle Cells | Akt Phosphorylation | Increased | - | [4] |

| NS1619 (20 µM) | Rat Vascular Smooth Muscle Cells | FoxO1 Phosphorylation | Increased | - | [4] |

| Paxilline (1 µM) | RAW264.7 Macrophages | CREB Phosphorylation (Ser133) | Increased | ~8-fold increase | [5] |

| Paxilline (1 µM) | Isolated Macrophage Nuclei | CREB Phosphorylation (Ser133) | Increased | ~7-fold increase | [5] |

Experimental Protocols

The patch-clamp technique is the gold standard for directly measuring BK channel activity[1].

-

Configuration: Inside-out or whole-cell patch-clamp configurations are commonly used.

-

Solutions: The pipette (extracellular) solution typically contains (in mM): 140 KCl, 10 HEPES, 1 MgCl₂. The bath (intracellular) solution contains (in mM): 140 KCl, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration.

-

Procedure:

-

Establish a giga-seal between the patch pipette and the cell membrane.

-

For whole-cell recordings, rupture the membrane patch. For inside-out recordings, excise the membrane patch.

-

Apply voltage steps to elicit BK channel currents.

-

Record baseline currents before applying the BK channel activator.

-

Perfuse the cell or patch with the activator and record the resulting changes in current.

-

-

Cell Treatment: Treat cells (e.g., RAW264.7 macrophages) with the BK channel modulator for the desired time.

-

Protein Extraction: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% BSA in TBST.

-

Incubate with a primary antibody against phospho-CREB (Ser133).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: Strip the membrane and re-probe with an antibody for total CREB for normalization.

ATP-Sensitive K⁺ (KATP) Channels: Linking Metabolism to Cellular Excitability

KATP channels are metabolic sensors that couple the cellular energy state (ATP/ADP ratio) to the membrane potential. Their activation is crucial in various physiological responses, including cardioprotection and insulin (B600854) secretion.

Signaling Pathways Modulated by KATP Channel Activators

KATP channel openers, such as diazoxide (B193173) and pinacidil (B1677893), have been shown to impact several signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.

-

MAPK/ERK Pathway: Activation of KATP channels in glioma cells with diazoxide leads to the phosphorylation and activation of ERK[7]. Conversely, downregulation of the Kir6.2 subunit of the KATP channel inhibits ERK activity.

-

PI3K/Akt Pathway: In vascular smooth muscle, the inhibitory effect of PKC on KATP channels can be counteracted by the activation of the PI3K/Akt pathway[8].

-

Gene Expression: KATP channel openers can also modulate gene expression. For example, in a model of cerebral ischemia-reperfusion, a KATP opener was found to decrease the mRNA and protein expression of caspase-12, an ER stress-related apoptosis protein[9]. In epileptic rats, the KATP channel opener pinacidil normalized the increased expression of the anti-apoptotic gene Bcl-2 and the pro-apoptotic gene Bax[10].

Quantitative Data on KATP Channel Activator Effects

| Activator | Cell Type/Model | Target Pathway/Gene | Effect | Magnitude of Effect | Reference |

| Diazoxide (100 µM) | U87 Glioma Cells | ERK Phosphorylation | Increased | Significant increase | [7] |

| Pinacidil | Epileptic Rats | Bcl-2 Gene Expression (Cortex) | Normalized | Returned to control levels | [10] |

| Pinacidil | Epileptic Rats | Bax Gene Expression (Cortex) | Normalized | Returned to control levels | [10] |

| KATP Opener | Rat Cerebral Ischemia | Caspase-12 mRNA Expression | Decreased | Significantly lower than ischemia group | [9] |

| KATP Opener | Rat Cerebral Ischemia | Caspase-12 Protein Expression | Decreased | Significantly lower than ischemia group | [9] |

Experimental Protocols

This technique allows for the direct application of nucleotides to the intracellular face of the channel[11][12].

-

Cell Preparation: Use cells expressing the desired KATP channel subunits (e.g., Kir6.2/SUR1).

-

Pipette Solution (External): Typically contains (in mM): 140 KCl, 10 HEPES, pH 7.4.

-

Bath Solution (Internal): Typically contains (in mM): 140 KCl, 10 EGTA, 10 HEPES, pH 7.4. Test solutions will contain varying concentrations of ATP and ADP.

-

Procedure:

-

Form a giga-seal and excise an inside-out patch.

-

Perfuse the patch with different concentrations of ATP to confirm channel identity and ATP sensitivity.

-

Apply the KATP channel activator in the presence of a sub-maximal inhibitory concentration of ATP to observe channel activation.

-

Analyze channel open probability (NPo).

-

-

RNA Isolation: Isolate total RNA from treated and control cells or tissues using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR Reaction: Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., Caspase-12, Bcl-2, Bax) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

-

Thermal Cycling: A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Voltage-Gated K⁺ (Kv7/KCNQ) Channels: Regulators of Neuronal Excitability

Kv7 channels, particularly Kv7.2/7.3 heteromers, are the molecular basis of the neuronal M-current, a key regulator of neuronal excitability[13]. Their activity is tightly controlled by the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).

Signaling Pathways Modulated by Kv7 Channel Activators

The primary signaling pathway affected by Kv7 channels involves PIP2. Gq-coupled receptor activation leads to the hydrolysis of PIP2 by phospholipase C (PLC), resulting in channel inhibition. Kv7 channel openers, such as retigabine, can counteract this effect.

-

PIP2-Dependent Gating: Kv7 channels require PIP2 for their activity. Depletion of PIP2 leads to channel closure[14][15]. The sensitivity of different Kv7 subtypes to PIP2 varies.

-

Effect of Retigabine: Retigabine, a Kv7 channel opener, shifts the voltage dependence of channel activation to more hyperpolarized potentials, thereby increasing the open probability at resting membrane potentials[16][17]. This effect is thought to stabilize the open conformation of the channel.

Quantitative Data on Kv7 Channel Activator Effects

| Activator | Channel | Effect | Magnitude of Effect | Reference |

| Retigabine (10 µM) | KCNQ2/3 | Shift in V₁/₂ of activation | ~ -20 mV | [18] |

| Retigabine | KCNQ2/3 | Membrane Potential Hyperpolarization (IC₅₀) | 5.2 µM | [18] |

Experimental Protocols

-

Cell Type: Use cells expressing the desired Kv7 channel subunits (e.g., CHO cells transfected with KCNQ2/3).

-

Voltage Protocol: To measure M-current, a common protocol involves holding the cell at a depolarized potential (e.g., -20 mV) to activate the channels and then stepping to a more hyperpolarized potential (e.g., -50 mV) to observe the deactivating tail current.

-

PIP2 Depletion: To study the effect of PIP2 depletion, cells can be stimulated with a Gq-coupled receptor agonist (e.g., a muscarinic agonist) or by co-expressing a voltage-sensitive phosphatase (VSP) that dephosphorylates PIP2 upon depolarization.

Two-Pore-Domain K⁺ (K2P) and Inwardly-Rectifying K⁺ (Kir) Channels: Setting the Resting Tone

K2P channels are considered "leak" channels that contribute to the resting membrane potential, while Kir channels allow more K⁺ to flow into the cell than out, playing a key role in maintaining the resting membrane potential in various cell types.

Signaling Pathways Modulated by K2P and Kir Channel Activators

-

K2P Channels and G-proteins: K2P channels, such as the TASK subfamily, are regulated by G-protein coupled receptors (GPCRs). Activation of Gαq inhibits TASK channels, potentially through PIP2 hydrolysis or a direct action of Gαq[19]. TRESK channels, another K2P family member, are activated by Gαq stimulation via calcineurin-mediated dephosphorylation. TREK channels are inhibited by Gαq and Gαs activation but enhanced by Gαi activation.

-

Kir Channels and Protein Kinases: Kir2.1 and Kir2.2 channels are activated by β3-adrenoceptor stimulation through different protein kinase-dependent pathways. Kir2.1 is modulated by PKC, while Kir2.2 is modulated by PKA[20]. PDGF-BB has also been shown to increase Kir2.1 currents in vascular smooth muscle cells via a PKA-dependent mechanism[8].

Quantitative Data on Kir Channel Activator Effects

| Activator | Channel | Effect | EC₅₀ | Reference |

| Isoproterenol | Kir2.1 (co-expressed with β3-adrenoceptors) | Increased Current | 27 nM | [20] |

| Isoproterenol | Kir2.2 (co-expressed with β3-adrenoceptors) | Increased Current | 18 nM | [20] |

Experimental Protocols

This technique can be used to determine if a G-protein subunit physically interacts with a K2P or Kir channel.

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with tagged versions of the channel and the G-protein subunit of interest.

-

Cell Lysis: Lyse the cells in a non-denaturing buffer.

-

Immunoprecipitation: Use an antibody against the tag on the G-protein subunit to pull it down from the lysate, along with any interacting proteins.

-

Western Blot: Analyze the immunoprecipitated proteins by Western blot using an antibody against the tag on the channel to detect the interaction.

Conclusion and Future Directions

The activation of potassium channels triggers a complex and interconnected web of cellular signaling events. This guide has provided a comprehensive overview of the major pathways affected by activators of BK, KATP, Kv7, K2P, and Kir channels, supported by quantitative data and detailed experimental protocols. A deeper understanding of these intricate signaling networks is essential for the rational design of novel therapeutics that target specific potassium channels for the treatment of a wide range of diseases.

Future research should focus on further elucidating the crosstalk between different signaling pathways downstream of potassium channel activation and on identifying novel protein-protein interactions that modulate channel function and signaling. The development of more selective and potent potassium channel activators will also be crucial for advancing our ability to therapeutically manipulate these fundamental regulators of cellular physiology.

References

- 1. researchgate.net [researchgate.net]

- 2. The pan-Kv7 (KCNQ) Channel Opener Retigabine Inhibits Striatal Excitability by Direct Action on Striatal Neurons In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and Functional Coupling of Calcium-Activated BK Channels and Calcium-Permeable Channels Within Nanodomain Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear BK Channels Regulate Gene Expression via the Control of Nuclear Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear BK channels regulate CREB phosphorylation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CREB regulation of BK channel gene expression underlies rapid drug tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of Inward Rectifier K+ Channel 2.1 by PDGF-BB in Rat Vascular Smooth Muscle Cells through Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of ATP sensitive potassium channel opener on the mRNA and protein expressions of caspase-12 after cerebral ischemia-reperfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]

- 14. Regulation of M(Kv7.2/7.3) channels in neurons by PIP2 and products of PIP2 hydrolysis: significance for receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of Kv7 (KCNQ) K+ channel open probability by phosphatidylinositol 4,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

- 17. jneurosci.org [jneurosci.org]

- 18. researchgate.net [researchgate.net]

- 19. Neuronal two-pore-domain potassium channels and their regulation by G protein-coupled receptors : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 20. Activation of inwardly rectifying Kir2.x potassium channels by beta 3-adrenoceptors is mediated via different signaling pathways with a predominant role of PKC for Kir2.1 and of PKA for Kir2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Specific Potassium Channel Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of specific potassium channel activators in various disease models. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative efficacy data, and visual representations of key biological pathways and workflows.

Introduction to Potassium Channels as Therapeutic Targets

Potassium (K+) channels are the most diverse group of ion channels, playing a crucial role in regulating the electrical potential across cell membranes. Their activity is fundamental to a wide range of physiological processes, including neuronal excitability, muscle contraction, hormone secretion, and cell volume regulation. The opening of potassium channels typically leads to the efflux of K+ ions, which hyperpolarizes the cell membrane and reduces cellular excitability. This fundamental mechanism makes potassium channel activators (also known as openers) a promising class of therapeutic agents for diseases characterized by hyperexcitability, such as epilepsy, or for conditions where cellular repolarization is beneficial, including cardiovascular disorders.

This guide will focus on four specific potassium channel activators, each targeting different channel subtypes and demonstrating therapeutic potential in distinct disease models:

-

Retigabine (Ezogabine): A KCNQ2-5 (Kv7.2-7.5) channel activator for epilepsy.

-

Nicorandil (B1678753): An ATP-sensitive potassium (KATP) channel activator for angina.

-

Minoxidil (B1677147): A KATP channel activator with applications in hypertension and androgenetic alopecia.

-

BMS-204352: A large-conductance calcium-activated potassium (BK) channel activator investigated for stroke.

Quantitative Data Summary

The following tables summarize the quantitative efficacy data for the selected potassium channel activators from preclinical and clinical studies.

Table 1: Efficacy of Retigabine in Preclinical Epilepsy Models

| Experimental Model | Species | Retigabine Dose/Concentration | Efficacy Endpoint | Quantitative Result |

| Maximal Electroshock (MES) | Mouse | ED50 | Protection against tonic hind limb extension | 1.8 - 8.9 mg/kg |

| Pentylenetetrazole (PTZ) | Mouse | ED50 | Prevention of clonic seizures | 10.4 mg/kg |

| Amygdala Kindling | Rat | 10 mg/kg | Reduction in seizure severity and duration | Significant decrease (p<0.05) |

| In vitro slice electrophysiology | Rat | 10 µM | Hyperpolarization of neuronal membrane | ~10 mV shift |

Table 2: Efficacy of Nicorandil in Stable Angina

| Study Design | Patient Population | Nicorandil Dose | Efficacy Endpoint | Quantitative Result |

| IONA Clinical Trial | 5126 patients with stable angina | 20 mg twice daily | Reduction in major coronary events | 17% relative risk reduction (HR 0.83)[1] |

| Comparative Trials | Patients with stable angina | 10-20 mg twice daily | Angina episodes per week | Comparable efficacy to beta-blockers and nitrates[2][3] |

| Exercise Tolerance Test | Patients with stable angina | 20 mg single dose | Increase in exercise duration to onset of angina | ~58 seconds increase over baseline[4] |

Table 3: Efficacy of Minoxidil in Androgenetic Alopecia

| Study Design | Patient Population | Minoxidil Concentration | Efficacy Endpoint | Quantitative Result (at 48 weeks) |

| Randomized Controlled Trial | 393 men with AGA | 5% topical solution | Mean change in non-vellus hair count | 45% more hair regrowth than 2% solution[5] |

| Randomized Controlled Trial | 381 women with female pattern hair loss | 5% topical solution | Mean change in non-vellus hair count | 26.0 hairs/cm² increase |

| Randomized Controlled Trial | 381 women with female pattern hair loss | 2% topical solution | Mean change in non-vellus hair count | 20.7 hairs/cm² increase[6] |

Table 4: Efficacy of BMS-204352 in Preclinical Stroke Models

| Experimental Model | Species | BMS-204352 Dose | Efficacy Endpoint | Quantitative Result |

| Permanent MCAO | Spontaneously Hypertensive Rat (SHR) | 0.3 mg/kg, i.v. | Reduction in cortical infarct volume | Significant reduction[7][8][9][10] |

| Permanent MCAO | Normotensive Wistar Rat | 1 µg/kg to 1 mg/kg, i.v. | Reduction in cortical infarct volume | Significant reduction[7][8][9][10] |

| Rodent Stroke Models | Rat | Not specified | Reduction in infarct volume | 20-30% reduction (p<0.01)[11] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these activators are rooted in their ability to modulate specific potassium channels, leading to distinct cellular responses. The following diagrams illustrate their primary signaling pathways.

Caption: Retigabine's mechanism in epilepsy.

Caption: Dual mechanism of Nicorandil in angina.

Caption: Minoxidil's mechanism in hair growth.

Detailed Experimental Protocols

Detailed methodologies for key preclinical models are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Maximal Electroshock (MES) Seizure Model (for Anticonvulsant Screening)

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of efficacy against generalized tonic-clonic seizures.

Materials:

-

Rodents (mice or rats)

-

MES stimulator with corneal or ear-clip electrodes

-

Electrode solution (e.g., 0.9% saline)

-

Test compound (e.g., Retigabine) and vehicle

Procedure:

-

Administer the test compound or vehicle to the animals at a predetermined time before the electroshock (e.g., 15 minutes for Retigabine)[12].

-

Apply electrode solution to the electrodes to ensure good electrical contact.

-

For corneal stimulation, gently place the electrodes on the corneas of the animal. For ear-clip stimulation, attach the clips to the pinnae.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 Hz, 25 mA, 0.2 seconds for mice)[12].

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a tonic extension of the hindlimbs that is maintained for at least 3 seconds.

-

The endpoint is the abolition of the tonic hindlimb extension.

-

Calculate the ED50, the dose of the drug that protects 50% of the animals from the tonic extension phase of the seizure.

Transient Middle Cerebral Artery Occlusion (MCAO) Model (for Ischemic Stroke)

Objective: To mimic focal ischemic stroke in humans by temporarily occluding the middle cerebral artery, followed by reperfusion, to evaluate the neuroprotective effects of a test compound.

Materials:

-

Rats (e.g., Sprague-Dawley or Wistar)

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Micro-sutures and surgical instruments

-

Nylon monofilament suture (e.g., 3-0 or 4-0) with a rounded tip

-

Laser Doppler flowmeter

-

Test compound (e.g., BMS-204352) and vehicle

Procedure:

-

Anesthetize the rat and maintain its body temperature at 37°C.

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA.

-

Insert the nylon monofilament through a small incision in the ECA stump and advance it into the ICA until it occludes the origin of the MCA (typically 18-22 mm from the carotid bifurcation).

-

Confirm successful occlusion by a sharp drop (>80%) in cerebral blood flow using the Laser Doppler flowmeter[13].

-

After the desired occlusion period (e.g., 60 or 120 minutes), withdraw the filament to allow reperfusion[14].

-

Administer the test compound or vehicle intravenously at a specific time point (e.g., 2 hours post-occlusion for BMS-204352)[7][8][9][10].

-

Close the incision and allow the animal to recover.

-

At a predetermined time point (e.g., 24 or 48 hours), sacrifice the animal and harvest the brain.

-

Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume. The healthy tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

Langendorff Isolated Heart Model (for Myocardial Ischemia-Reperfusion)

Objective: To study the direct effects of a compound on cardiac function in an ex vivo setting, particularly in the context of ischemia-reperfusion injury.

Materials:

-

Rodent (e.g., rat or guinea pig)

-

Langendorff perfusion apparatus

-

Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2

-

Anesthetic (e.g., pentobarbital)

-

Heparin

-

Intraventricular balloon and pressure transducer

-

Test compound (e.g., Nicorandil)

Procedure:

-

Anesthetize the animal and administer heparin to prevent clotting.

-

Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.

-

Mount the heart on the Langendorff apparatus by cannulating the aorta[15][16][17].

-

Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg). The heart should resume beating.

-

Insert a fluid-filled balloon into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, heart rate).

-

Allow the heart to stabilize for a 20-30 minute equilibration period.

-

Introduce the test compound into the perfusate if evaluating pre-ischemic effects.

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes)[15].

-

Initiate reperfusion by restoring the buffer flow for a subsequent period (e.g., 60-120 minutes)[15]. The test compound can also be administered at the onset of reperfusion.

-

Continuously record cardiac function parameters throughout the experiment.

-

At the end of the experiment, the heart can be processed for biochemical assays or histological analysis (e.g., TTC staining for infarct size).

Experimental Workflows

The following diagrams illustrate typical experimental workflows for evaluating the therapeutic potential of potassium channel activators in preclinical models.

Caption: Workflow for anticonvulsant efficacy testing.

Caption: Workflow for stroke model neuroprotection assay.

Conclusion

Potassium channel activators represent a versatile class of drugs with significant therapeutic potential across a range of diseases. The examples provided in this guide highlight their efficacy in preclinical and clinical models of epilepsy, angina, alopecia, and stroke. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this promising area of pharmacology. Future work will likely focus on developing activators with greater selectivity for specific potassium channel subtypes to enhance efficacy and minimize off-target effects.

References

- 1. Impact of nicorandil in angina: subgroup analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dtb.bmj.com [dtb.bmj.com]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Trials: 2% vs. 5% Minoxidil for Women - Oana - Posts [oanahealth.com]

- 7. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. BMS-204352 neuroprotection [medscape.com]

- 12. jpccr.eu [jpccr.eu]

- 13. Transient middle cerebral artery occlusion (MCAO) model and animal treatment [bio-protocol.org]

- 14. ahajournals.org [ahajournals.org]

- 15. benchchem.com [benchchem.com]

- 16. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Langendorff heart - Wikipedia [en.wikipedia.org]

A Technical Guide to the Pharmacological Profiles of First and Second-Generation K+ Channel Openers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the pharmacological profiles of first and second-generation potassium (K+) channel openers. It covers their core mechanisms of action, quantitative data on potency and selectivity, detailed experimental protocols, and key signaling pathways, offering valuable insights for professionals in drug discovery and development.

Introduction to Potassium (K+) Channel Openers

Potassium (K+) channels are a diverse family of transmembrane proteins that play a crucial role in regulating cellular excitability by controlling the flow of K+ ions across cell membranes. The opening of these channels leads to K+ efflux, causing membrane hyperpolarization. This hyperpolarization makes the cell less excitable by increasing the threshold for depolarization required to trigger an action potential.[1][2][3][4]

K+ channel openers (KCOs) are a class of drugs that facilitate the opening of these channels, thereby promoting membrane hyperpolarization and leading to effects such as smooth muscle relaxation.[1][2][5] The initial discovery of these agents, which were found to evoke physiological responses like vasodilation, opened a new frontier in ion channel pharmacology.[1][2][4] These compounds primarily target ATP-sensitive potassium (K-ATP) channels, though openers for other K+ channel subtypes, like large-conductance calcium-activated K+ channels (BKCa), have also been identified.[1][2][4]

This guide will delineate the pharmacological distinctions between the first-generation KCOs, characterized by their broad activity, and the second-generation agents, which have been developed with improved tissue and channel subtype selectivity.

First-Generation K+ Channel Openers

The first wave of KCOs was discovered empirically and includes a chemically diverse group of compounds.[1][2] While effective, their clinical utility has often been hampered by a lack of tissue selectivity, leading to a range of side effects.[3][6]

Pharmacological Profile

-

Mechanism of Action : First-generation KCOs primarily act on ATP-sensitive K+ (K-ATP) channels.[1][2] These channels are complex hetero-octamers composed of four inwardly rectifying K+ channel (Kir6.x) subunits that form the pore and four sulfonylurea receptor (SURx) subunits that confer regulatory properties.[1][7][8] By binding to the SUR subunit, these drugs promote the open state of the channel, leading to K+ efflux and membrane hyperpolarization.[1] This hyperpolarization, in turn, inhibits the opening of voltage-gated Ca2+ channels, reducing intracellular Ca2+ concentration and causing relaxation of smooth muscle.[5]

-

Selectivity : A defining characteristic of first-generation KCOs is their limited tissue selectivity.[6] For example, drugs targeting vascular smooth muscle K-ATP channels also affect channels in other tissues like the heart, pancreas, and bladder, leading to off-target effects.[9][10]

-

Therapeutic Applications : Their primary application has been in cardiovascular diseases. Due to their potent vasodilatory effects, they are used to treat severe or refractory hypertension and angina pectoris.[3][5][6]

-

Adverse Effects : Common side effects stem from their non-selective vasodilation and include reflex tachycardia, headaches, and flushing.[5] Fluid retention is another significant issue.[5] Minoxidil (B1677147), for instance, is well-known for causing hypertrichosis (excessive hair growth), a side effect that has been repurposed for treating baldness.[5]

Representative First-Generation Compounds

-

Minoxidil : A potent arterial vasodilator used for severe hypertension.[5][11] It is a prodrug that is converted to its active form, minoxidil sulfate.[12]

-

Diazoxide (B193173) : Used in hypertensive emergencies and for treating hypoglycemia due to its ability to inhibit insulin (B600854) secretion from pancreatic β-cells by opening K-ATP channels.[11][13][14]

-

Cromakalim and Pinacidil : Investigational drugs that were instrumental in the early research and development of KCOs.[1][2][3]

-

Nicorandil : A unique compound with a dual mechanism of action. It acts as a K-ATP channel opener and also serves as a nitric oxide donor, contributing to its vasodilatory effects in the treatment of angina.[3][9][14]

Second-Generation K+ Channel Openers

The limitations of first-generation KCOs spurred the development of new agents with improved pharmacological profiles. The primary goal was to enhance tissue and channel subtype selectivity to minimize side effects and broaden therapeutic potential.

Pharmacological Profile

-

Mechanism of Action : The fundamental mechanism remains the opening of K+ channels. However, second-generation openers are designed to target specific isoforms of the K-ATP channel's SUR subunit (e.g., SUR1, SUR2A, SUR2B), which are differentially expressed in various tissues.[1][2] This allows for more focused therapeutic action, for example, targeting vascular smooth muscle (SUR2B/Kir6.1) over pancreatic β-cells (SUR1/Kir6.2).[15]

-

Selectivity : The hallmark of second-generation KCOs is their enhanced tissue selectivity.[6][16] For instance, compounds have been developed that show greater potency for relaxing bladder or bronchial smooth muscle compared to vascular smooth muscle, suggesting potential applications in urinary incontinence and asthma, respectively.[6][16]

-

Therapeutic Potential : With improved selectivity, second-generation KCOs are being investigated for a wider range of conditions beyond cardiovascular diseases, including asthma, urinary incontinence, cardiac ischemia, and neurodegenerative disorders.[1][16]

-

Adverse Effects : While designed to have fewer side effects, the safety profiles of these newer agents are still under evaluation in many cases. The goal is to avoid the systemic effects like reflex tachycardia that are common with first-generation drugs.

Representative Second-Generation Compounds

Examples of second-generation KCOs include compounds like HOE234 and LY211808, which have demonstrated a degree of tissue selectivity in preclinical studies.[6] The development in this area also includes openers for other K+ channel families, such as the KCNQ (Kv7) channels. For example, Retigabine, a KCNQ channel opener, was developed as an anticonvulsant.[14][17][18]

Quantitative Data Comparison

The following tables summarize the quantitative pharmacological data for representative first and second-generation K+ channel openers. Data is compiled from various in vitro and in vivo studies.

Table 1: Potency of K+ Channel Openers on K-ATP Channels

| Compound (Generation) | Preparation/Channel | Assay Type | Potency (EC50 / K0.5) | Reference |

| Pinacidil Derivative (P1075) (First) | Follicle-enclosed Xenopus oocytes | Electrophysiology | 5 µM | [19] |

| Pinacidil Derivative (P1060) (First) | Follicle-enclosed Xenopus oocytes | Electrophysiology | 12 µM | [19] |

| Lemakalim (BRL38227) (First) | Follicle-enclosed Xenopus oocytes | Electrophysiology | 77 µM | [19] |

| Pinacidil (First) | Kir6.2/SUR2A expressing cells | Thallium Flux Assay | 11 µM | [15] |

| Diazoxide (First) | Isolated Cardiac Mitochondria | Ca2+ Uptake Assay | IC50 of 65 µM | [20] |

| CL-705G (Second) | Kir6.2/SUR2A expressing cells | Thallium Flux Assay | 9 µM | [15] |

Table 2: Selectivity Profile of K+ Channel Openers

| Compound | Primary Target Channel | Key Differentiating Selectivity | Clinical Implication |

| Diazoxide | K-ATP (SUR1 > SUR2) | More potent on pancreatic β-cell (SUR1) channels | Used to treat hyperinsulinemia |

| Minoxidil Sulfate | K-ATP (SUR2B) | Selective for vascular smooth muscle channels | Potent vasodilator for hypertension |

| Nicorandil | K-ATP | Dual action with NO donation | Anti-anginal agent |

| Retigabine | KCNQ2/3 (Kv7.2/7.3) | Selective for specific neuronal voltage-gated K+ channels | Anticonvulsant for epilepsy |

| HOE234 | K-ATP | Exhibits some tissue selectivity (e.g., bladder) | Potential for treating urinary incontinence |

Experimental Protocols

The characterization of K+ channel openers relies on a suite of specialized experimental techniques.

Patch-Clamp Electrophysiology

This is the gold-standard method for directly measuring ion channel activity.

-

Objective : To measure the flow of ions through single or multiple K+ channels in a cell membrane and to characterize the effects of KCOs on channel open probability, conductance, and kinetics.

-

Methodology :

-

A glass micropipette with a very fine tip is brought into contact with the membrane of an isolated cell.

-

A tight seal (gigaohm resistance) is formed between the pipette and the membrane.

-

This allows for the electrical isolation of a small "patch" of the membrane, which may contain one or more ion channels.

-

In the whole-cell configuration , the membrane patch within the pipette is ruptured, allowing electrical access to the entire cell. The current required to hold the cell at a specific voltage is measured. KCOs are applied to the bath solution, and the resulting change in outward K+ current is recorded.

-

In the inside-out or outside-out configurations , the patch of membrane is excised from the cell, allowing for precise control of the solutions on either side of the membrane. This is useful for studying how intracellular factors (like ATP) or the KCOs themselves modulate channel activity.

-

-

Data Analysis : The increase in K+ current at various voltages in the presence of the compound is measured to determine potency (EC50) and efficacy.

Thallium (Tl+) Flux Assays

This is a fluorescence-based, high-throughput screening (HTS) method used for identifying and characterizing K+ channel modulators.

-

Objective : To indirectly measure K+ channel activity by measuring the influx of thallium ions (Tl+), which are permeable through most K+ channels and can be detected by a specific fluorescent dye.

-

Methodology :

-

Cells expressing the target K+ channel are cultured in microtiter plates (e.g., 96-well plates).[15]

-

The cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).[15]

-

The cells are treated with the test compounds (potential KCOs).

-

A solution containing Tl+ is added to the wells, initiating Tl+ influx through any open K+ channels.[15]

-

As Tl+ enters the cells, it binds to the dye, causing an increase in fluorescence.

-

The rate of fluorescence increase is measured over time using a plate reader. A higher rate indicates greater channel activity.

-

-

Data Analysis : The rate of Tl+ flux is plotted against compound concentration to generate dose-response curves and calculate EC50 values for activators.[15]

Mitochondrial Ca2+ Homeostasis Assay

This protocol is used to assess the effect of KCOs on mitochondrial function, specifically their ability to handle calcium.

-

Objective : To determine how KCOs affect the uptake and release of Ca2+ by isolated mitochondria, a process linked to the activity of mitochondrial K-ATP (mitoK-ATP) channels.

-

Methodology :

-

Mitochondria are isolated from tissue (e.g., rat heart) through differential centrifugation.[20]

-

The isolated mitochondria are suspended in a buffer containing a fluorescent Ca2+ indicator (e.g., Calcium Green™ 5N) and respiratory substrates.

-

The KCO (e.g., diazoxide, pinacidil) is added to the mitochondrial suspension.[20]

-

A known amount of Ca2+ is added to initiate uptake by the mitochondria.

-

The fluorescence of the Ca2+ indicator in the buffer is monitored over time. A decrease in extra-mitochondrial Ca2+ fluorescence indicates uptake into the mitochondria.

-

The rate and magnitude of Ca2+ uptake are calculated from the fluorescence trace.[20]

-

-

Data Analysis : The effects of KCOs on the rate of Ca2+ uptake are compared to control conditions to determine if they inhibit or enhance mitochondrial Ca2+ accumulation. IC50 values can be calculated for inhibitory effects.[20]

Signaling Pathways and Experimental Workflows

Core Signaling Pathway of K-ATP Channel Openers

Caption: Core signaling cascade initiated by K-ATP channel openers.

Experimental Workflow for KCO Characterization

Caption: General workflow for the discovery and characterization of K+ channel openers.

Conclusion and Future Directions

The evolution from first to second-generation K+ channel openers marks a significant advancement in pharmacological precision. While first-generation drugs like minoxidil and diazoxide established the therapeutic validity of targeting K-ATP channels, their clinical use was constrained by a lack of selectivity. Second-generation agents, designed with a deeper understanding of the molecular diversity of K+ channels, offer the promise of more targeted therapies with improved safety profiles.[1][6][16]

Future research will likely focus on developing openers with even greater isoform and tissue specificity. The application of high-throughput screening methods and structure-based drug design will be critical in identifying novel chemical scaffolds.[21][22] As our understanding of the role of specific K+ channel subtypes in various diseases continues to grow, so too will the potential for developing highly selective and effective K+ channel openers for a wide array of currently unmet medical needs.

References

- 1. Potassium channel openers as potential therapeutic weapons in ion channel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Clinical pharmacology of potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]

- 6. Latest developments in K-channel modulator pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATP sensitive potassium channel openers: a new class of ocular hypotensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potassium channels – multiplicity and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Minoxidil - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Potassium channel opener - Wikipedia [en.wikipedia.org]

- 15. Frontiers | CL-705G: a novel chemical Kir6.2-specific KATP channel opener [frontiersin.org]

- 16. Second-generation K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Potassium Channels (including KCNQ) and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Two different types of channels are targets for potassium channel openers in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ATP-sensitive K+ channel openers prevent Ca2+ overload in rat cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.physiology.org [journals.physiology.org]

Genetic Mutations Affecting Sensitivity to Potassium Channel Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium channels are crucial regulators of cellular excitability, and their dysfunction is implicated in a variety of diseases. ATP-sensitive potassium (K-ATP) channels, in particular, play a vital role in coupling the metabolic state of a cell to its electrical activity. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits.[1][2] Genetic mutations in the genes encoding these subunits, primarily KCNJ11 (Kir6.2) and ABCC8 (SUR1), can significantly alter the channel's sensitivity to endogenous ligands like ATP and to pharmacological agents, including potassium channel activators.

This technical guide provides an in-depth overview of key genetic mutations affecting sensitivity to potassium channel activators, with a focus on the K-ATP channel. It summarizes quantitative data on the effects of these mutations, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Genetic Mutations and Their Impact on Potassium Channel Activator Sensitivity

Mutations in KCNJ11 and ABCC8 can lead to either a gain-of-function or loss-of-function of the K-ATP channel, resulting in distinct clinical phenotypes such as neonatal diabetes mellitus (NDM) and congenital hyperinsulinism (CHI), respectively.[3][4] The sensitivity of these mutant channels to potassium channel openers, like diazoxide (B193173), is a critical factor in determining therapeutic strategies.

KCNJ11 Mutations

Mutations in the KCNJ11 gene, which encodes the Kir6.2 subunit of the pancreatic K-ATP channel, are a common cause of NDM.[3] These "activating" mutations reduce the channel's sensitivity to ATP, causing the channel to remain open even in the presence of high glucose levels. This leads to hyperpolarization of the pancreatic β-cell membrane and impaired insulin (B600854) secretion.[5] While these mutations primarily affect ATP sensitivity, they can also influence the efficacy of potassium channel activators.

ABCC8 Mutations